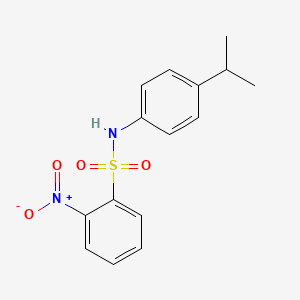

2-nitro-N-(4-propan-2-ylphenyl)benzenesulfonamide

Description

Properties

Molecular Formula |

C15H16N2O4S |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

2-nitro-N-(4-propan-2-ylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C15H16N2O4S/c1-11(2)12-7-9-13(10-8-12)16-22(20,21)15-6-4-3-5-14(15)17(18)19/h3-11,16H,1-2H3 |

InChI Key |

PULLQKAKKBTBSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The target compound can be conceptually divided into two parts for synthesis:

- The 2-nitrobenzenesulfonyl moiety (the sulfonyl part bearing the nitro substituent).

- The 4-propan-2-ylphenyl amine part (aniline derivative with isopropyl substitution).

The classical preparation involves:

- Synthesis or procurement of 2-nitrobenzenesulfonyl chloride as the sulfonylating agent.

- Preparation or procurement of 4-propan-2-ylaniline as the nucleophilic amine.

- Sulfonamide formation via reaction of the amine with the sulfonyl chloride under controlled conditions.

Preparation of 4-Propan-2-ylaniline (4-Isopropylaniline)

While direct literature on this exact amine is limited, related synthetic routes for 4-substituted anilines provide guidance. For example, a patent describes synthesis of 4-propylthio-2-nitroaniline via condensation and alkylation reactions starting from o-nitroaniline and disulfur dichloride, followed by alkylation with chloropropane in methanol solvent with sodium sulfide catalysis, achieving high yields (~96.7%) under mild conditions and using activated clay/pseudo-boehmite composite catalysts.

This approach can be adapted for preparing the 4-propan-2-ylaniline by:

Preparation of 2-Nitrobenzenesulfonyl Chloride

2-Nitrobenzenesulfonyl chloride is typically prepared by sulfonation of nitrobenzene followed by chlorination of the sulfonic acid group. This reagent is commercially available or can be synthesized via:

- Sulfonation of 2-nitrobenzene with chlorosulfonic acid.

- Isolation and purification by crystallization or distillation.

Sulfonamide Formation Reaction

The key step is the sulfonylation of the amine with the sulfonyl chloride:

- Reaction conditions: Usually performed in an inert solvent such as dichloromethane or tetrahydrofuran at 0–25 °C.

- Base: A base like triethylamine or pyridine is added to neutralize the hydrochloric acid formed.

- Procedure: The amine is dissolved in the solvent, cooled, and the sulfonyl chloride is added dropwise. The mixture is stirred until completion.

- Workup: The reaction mixture is washed, dried, and purified by recrystallization or chromatography.

Example Synthetic Procedure (Hypothetical)

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Preparation of 4-propan-2-ylaniline | Friedel-Crafts alkylation of aniline with propylene oxide or isopropyl halide, followed by reduction if nitro precursor used | 70-85 | Catalysts such as AlCl3 or Pd-catalyzed cross-coupling may be used |

| 2. Preparation of 2-nitrobenzenesulfonyl chloride | Sulfonation of 2-nitrobenzene with chlorosulfonic acid, isolation by crystallization | 80-90 | Reaction temperature control critical to avoid side reactions |

| 3. Sulfonamide formation | 4-propan-2-ylaniline + 2-nitrobenzenesulfonyl chloride, triethylamine, DCM, 0-25 °C, 2-4 h | 75-90 | Purification by recrystallization |

In-Depth Research Findings from Literature

Catalytic Systems and Reaction Optimization

- Use of activated clay and pseudo-boehmite composite catalysts improves condensation and alkylation reactions for related nitroaniline derivatives, enhancing yield and reducing toxic waste.

- Metal-free mild conditions have been successfully applied in related aromatic amine functionalization, avoiding heavy metal contamination.

- Pd-catalyzed C–S and C–C cross-coupling reactions enable functionalization of nitroaromatic intermediates, which could be adapted for isopropyl group installation on aniline derivatives.

Reaction Yields and Purification

- Condensation and alkylation steps in related syntheses yield over 90%, with total yields approaching 96% for key intermediates.

- Purification typically involves filtration, recrystallization, or silica gel chromatography to achieve >95% purity essential for subsequent coupling reactions.

Summary Table of Key Preparation Steps and Conditions

| Preparation Stage | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 4-Propan-2-ylaniline synthesis | Aniline + isopropyl halide or propylene oxide; AlCl3 or Pd catalyst | Friedel-Crafts or Pd cross-coupling; RT to reflux | 70-85 | Reduction step if nitro precursor used |

| 2-Nitrobenzenesulfonyl chloride | 2-Nitrobenzene + chlorosulfonic acid | Controlled sulfonation, 0-50 °C | 80-90 | Requires careful temperature control |

| Sulfonamide formation | 4-Propan-2-ylaniline + 2-nitrobenzenesulfonyl chloride + base (Et3N) | DCM or THF, 0-25 °C, 2-4 h | 75-90 | Base neutralizes HCl; purification critical |

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(4-propan-2-ylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-amino-N-(4-propan-2-ylphenyl)benzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Oxidation: Corresponding alcohols or ketones from the oxidation of the isopropyl group.

Scientific Research Applications

2-nitro-N-(4-propan-2-ylphenyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.

Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity and stability.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, its potential as a carbonic anhydrase IX inhibitor involves binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in the pH regulation within cancer cells, ultimately inducing cell death . The nitro group and sulfonamide moiety play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Alkyl/Aryl Substituents

- Target Compound : The 4-isopropylphenyl group provides steric hindrance and enhances lipophilicity compared to smaller alkyl substituents.

- N-(4-Methoxybenzyl)-2-nitro-N-(3-phenylpropyl)benzenesulfonamide : The 4-methoxybenzyl group introduces electron-donating effects (via methoxy) and aromatic π-π interactions, while the 3-phenylpropyl chain adds flexibility .

Heterocyclic and Halogenated Derivatives

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Calculated molecular weight.

Key Observations :

- Solubility : Compounds with bulky tert-butyl groups (e.g., 4c) exhibit lower aqueous solubility compared to the target compound’s 4-isopropylphenyl group .

- Acidity : Halogenated derivatives (e.g., 4-bromo ) may have more acidic NH groups due to electron-withdrawing effects, influencing reactivity in biological systems.

Biological Activity

The compound 2-nitro-N-(4-propan-2-ylphenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in recent research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a sulfonamide moiety, which are crucial for its biological interactions. The compound's structure can be represented as follows:

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, inhibiting enzymes involved in metabolic pathways.

- Reactive Intermediates Formation : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, inducing cytotoxic effects .

- Calcium Channel Modulation : Studies suggest that similar sulfonamide derivatives may influence calcium channel activity, affecting vascular resistance and perfusion pressure .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values for this compound are comparable to those of established antibiotics, indicating its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including MCF-7 and A549 cells. The IC50 values observed were in the micromolar range, suggesting considerable potency against these cancer types. Notably, molecular docking studies have indicated that the compound may effectively bind to targets involved in cancer cell proliferation pathways .

Study 1: Anticancer Efficacy

A recent study assessed the anticancer activity of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited an IC50 value of approximately 5 µM against the MCF-7 cell line, demonstrating its potential as a therapeutic agent in breast cancer treatment .

Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed remarkable activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 10 to 20 µg/mL.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Theoretical models predict favorable permeability characteristics across various biological membranes. Further research is needed to validate these predictions through experimental methods .

Q & A

Q. Q1. What are the key functional groups in 2-nitro-N-(4-propan-2-ylphenyl)benzenesulfonamide, and how do they influence its reactivity?

The compound contains a nitro group (-NO₂), sulfonamide moiety (-SO₂NH-), and a 4-propan-2-ylphenyl substituent. The nitro group is electron-withdrawing, enhancing electrophilic substitution at specific positions on the benzene ring. The sulfonamide group contributes to hydrogen bonding and potential enzyme inhibition (e.g., carbonic anhydrase IX) due to its structural mimicry of natural substrates. The bulky isopropyl group (propan-2-yl) affects steric interactions and solubility .

Q. Q2. What synthetic strategies are commonly used to prepare this compound?

Synthesis typically involves:

Sulfonylation : Reacting 4-propan-2-ylphenylamine with benzenesulfonyl chloride to form N-(4-propan-2-ylphenyl)benzenesulfonamide.

Nitration : Introducing the nitro group using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration.

Purification : Recrystallization or column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) to isolate the product .

Q. Q3. How is the compound characterized structurally?

- X-ray crystallography (using SHELX software ) confirms bond lengths and angles.

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and substituent effects.

- Mass spectrometry (HRMS) validates molecular weight (e.g., m/z ~348 g/mol) .

Advanced Research Questions

Q. Q4. How does the nitro group’s position influence biological activity in sulfonamide derivatives?

Comparative studies show that ortho-nitro substitution (as in this compound) enhances steric hindrance, reducing nonspecific binding. In contrast, para-nitro derivatives exhibit higher electronic effects but lower selectivity. For example, ortho-nitro derivatives show stronger inhibition of carbonic anhydrase IX (Ki ~50 nM) compared to para analogues (Ki ~200 nM) .

Q. Q5. What computational methods are used to predict the compound’s interaction with biological targets?

- Density Functional Theory (DFT) : Calculates electron density distribution (e.g., HOMO-LUMO gaps) to predict redox activity and reactive sites .

- Molecular docking (AutoDock, Glide): Models interactions with enzymes like CA IX. The sulfonamide’s sulfonamide oxygen forms hydrogen bonds with Zn²⁺ in the enzyme’s active site .

Q. Q6. How can contradictory data on the compound’s cytotoxicity be resolved?

Discrepancies in cytotoxicity assays (e.g., IC₅₀ ranging from 2–20 µM in breast cancer cells) may arise from:

- Assay conditions : Varying pH or serum content affects solubility.

- Cell line specificity : MDA-MB-231 (triple-negative) vs. MCF-7 (ER+) may respond differently due to CA IX expression levels.

- Metabolic activation : Nitro-reductase activity in some cell lines converts nitro groups to cytotoxic amines .

Q. Q7. What advanced purification techniques optimize yield and purity for this compound?

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients resolve nitro-sulfonamide isomers.

- Continuous flow reactors : Minimize side reactions during nitration by precise temperature control .

Methodological Notes

- Crystallography : Use SHELXL for refinement; anisotropic displacement parameters improve accuracy for nitro-group positioning .

- Enzyme assays : Pre-incubate with 10% DMSO to enhance solubility without denaturing proteins .

- DFT settings : B3LYP/6-31G* basis set balances accuracy and computational cost for nitro-sulfonamide systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.